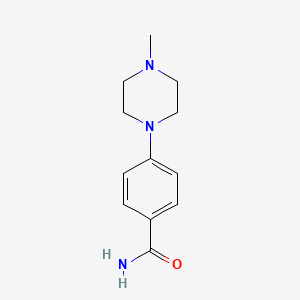

4-(4-Methylpiperazin-1-yl)benzamide

概要

説明

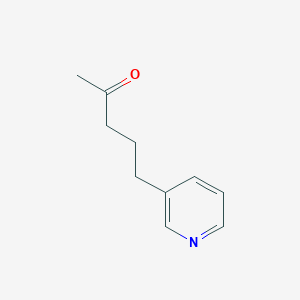

“4-(4-Methylpiperazin-1-yl)benzamide” is a compound that belongs to the class of organic compounds known as benzanilides . These are aromatic compounds containing an anilide group in which the carboxamide group is substituted with a benzene ring . They have the general structure RNC(=O)R’, where R,R’= benzene .

Synthesis Analysis

The synthesis of “4-(4-Methylpiperazin-1-yl)benzamide” can be achieved through various methods. One such method involves the direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth . Another method involves the synthesis of this compound from 1-Methylpiperazine and 4-Formylbenzoic acid .Molecular Structure Analysis

The molecular formula of “4-(4-Methylpiperazin-1-yl)benzamide” is C13H18N2O2 . The InChI code is 1S/C13H18N2O2.2ClH/c1-14-6-8-15 (9-7-14)10-11-2-4-12 (5-3-11)13 (16)17;;/h2-5H,6-10H2,1H3, (H,16,17);2*1H .Chemical Reactions Analysis

The main reactions involved in the metabolism of “4-(4-Methylpiperazin-1-yl)benzamide” include N-demethylation, N-oxidation, hydroxylation, and amide hydrolysis . In addition to these phase I metabolites, several phase II glucuronidation and acetylation products were detected .Physical And Chemical Properties Analysis

The molecular weight of “4-(4-Methylpiperazin-1-yl)benzamide” is 307.22 . It is a solid at room temperature .科学的研究の応用

Anticancer Properties

- Tyrosine Kinase Inhibition : Similar to Imatinib (commercially known as Gleevec), this compound may inhibit tyrosine kinases involved in cancer cell proliferation .

Antitubercular Activity

The compound’s structure suggests it might have antitubercular properties. Consider the following:

- Pyrazinamide Analogs : Derivatives of 4-(4-Methylpiperazin-1-yl)benzamide have been designed and evaluated for anti-tubercular activity against Mycobacterium tuberculosis .

Antimicrobial Applications

The compound’s piperazine moiety hints at antimicrobial potential:

作用機序

Target of Action

The primary targets of 4-(4-Methylpiperazin-1-yl)benzamide are Aurora kinase A and Serine/threonine-protein kinase PLK1 . These kinases play crucial roles in cell division and are often overexpressed in cancer cells, making them potential targets for cancer therapy .

Mode of Action

4-(4-Methylpiperazin-1-yl)benzamide interacts with its targets by binding to the active sites of these kinases, thereby inhibiting their activity . This inhibition disrupts the normal cell division process, leading to cell cycle arrest and potentially cell death .

Biochemical Pathways

Inhibition of Aurora kinase A and PLK1 can disrupt the mitotic spindle assembly, chromosome alignment, and cytokinesis, leading to cell cycle arrest .

Result of Action

The inhibition of Aurora kinase A and PLK1 by 4-(4-Methylpiperazin-1-yl)benzamide can lead to cell cycle arrest and potentially cell death . This makes it a potential candidate for the treatment of cancers where these kinases are overexpressed .

Safety and Hazards

This compound is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has been classified as having acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

特性

IUPAC Name |

4-(4-methylpiperazin-1-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N3O/c1-14-6-8-15(9-7-14)11-4-2-10(3-5-11)12(13)16/h2-5H,6-9H2,1H3,(H2,13,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUVVFVSCHNTYIR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=CC=C(C=C2)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4-Methylpiperazin-1-yl)benzamide | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(4-Methoxyphenyl)-1H-pyrazolo[4,3-c]quinolin-7-ol](/img/structure/B3166137.png)

![4-[(2-Methylprop-2-en-1-yl)oxy]aniline](/img/structure/B3166181.png)

![2-Chloro-N-[5-(trifluoromethyl)pyridin-2-yl]acetamide](/img/structure/B3166223.png)